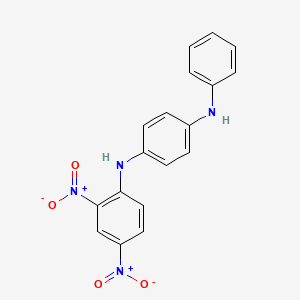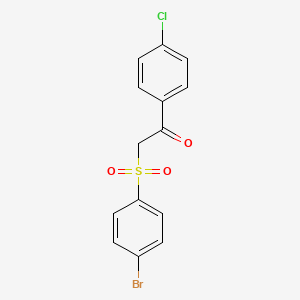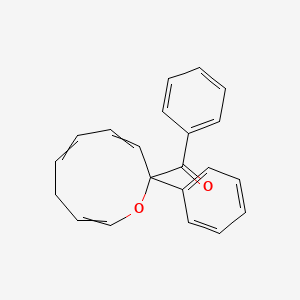![molecular formula C27H39FSi3Sn B14315213 {[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] CAS No. 113612-76-3](/img/structure/B14315213.png)
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] is a complex organometallic compound that features a unique combination of tin, silicon, and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] typically involves the reaction of dimethyl(phenyl)silane with a fluorinated tin precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, which help to stabilize the reactive species.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final assembly of the target molecule. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can lead to the formation of various organosilicon compounds.
科学研究应用
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] has several scientific research applications, including:
Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and polymerization processes.
Organic Synthesis: It is used in the synthesis of complex organic molecules, providing a versatile building block for constructing diverse chemical structures.
Biological Studies: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in biochemical research.
作用机制
The mechanism of action of {[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] involves its ability to coordinate with various substrates and facilitate chemical transformations. The tin and silicon atoms in the compound can form stable complexes with other molecules, enabling the activation of specific chemical bonds. This coordination chemistry is crucial for its catalytic activity and reactivity in organic synthesis.
相似化合物的比较
Similar Compounds
- {[Chloro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
- {[Bromo(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
- {[Iodo(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
Uniqueness
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the stability of the compound and influence its interactions with other molecules, making it a valuable compound for specific applications in materials science and catalysis.
属性
CAS 编号 |
113612-76-3 |
|---|---|
分子式 |
C27H39FSi3Sn |
分子量 |
585.6 g/mol |
IUPAC 名称 |
[bis[dimethyl(phenyl)silyl]-[fluoro(dimethyl)stannyl]methyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C25H33Si3.2CH3.FH.Sn/c1-26(2,22-16-10-7-11-17-22)25(27(3,4)23-18-12-8-13-19-23)28(5,6)24-20-14-9-15-21-24;;;;/h7-21H,1-6H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI 键 |
KDYQSUMOLQAUMA-UHFFFAOYSA-M |
规范 SMILES |
C[Si](C)(C1=CC=CC=C1)C([Si](C)(C)C2=CC=CC=C2)([Si](C)(C)C3=CC=CC=C3)[Sn](C)(C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


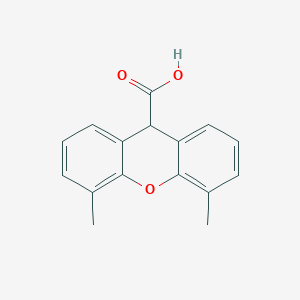
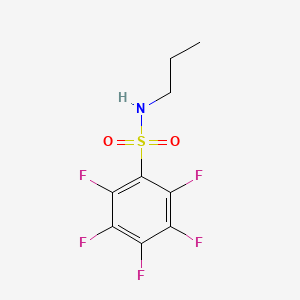
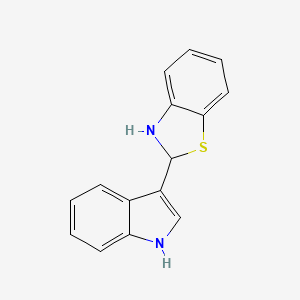
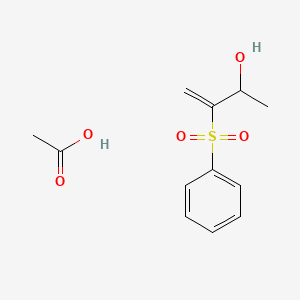

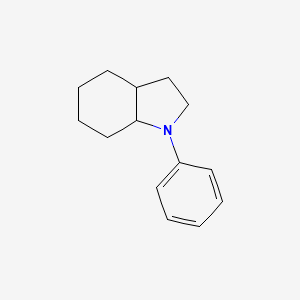
![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)

![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)
